

safety and handling of 2,6-dipyridin-2-ylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-dipyridin-2-ylpyridine

Cat. No.: B073702

Get Quote

An In-depth Technical Guide to the Safety and Handling of 2,6-dipyridin-2-ylpyridine

Introduction

2,6-dipyridin-2-ylpyridine, also commonly known as 2,2':6',2"-terpyridine (tpy), is a heterocyclic organic compound and a tridentate ligand that is extensively utilized in coordination chemistry, materials science, and catalysis.[1][2] Its ability to form stable complexes with a wide array of metal ions makes it a valuable building block for supramolecular assemblies, functional materials, and catalytic systems.[2][3][4] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Nomenclature and Chemical Identity

• IUPAC Name: 2,6-dipyridin-2-ylpyridine[5]

Synonyms: 2,2':6',2"-Terpyridine, 2,2',2"-Tripyridine, 2,6-Bis(2-pyridyl)pyridine, tpy[1][5]

CAS Number: 1148-79-4[1][5]

Molecular Formula: C₁₅H₁₁N₃[1][5]

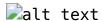
• Molecular Weight: 233.27 g/mol [1][5]

Physical and Chemical Properties

The physical and chemical properties of **2,6-dipyridin-2-ylpyridine** are summarized in the table below.

Property	Value	Reference
Appearance	Cream to yellow to brown crystalline powder	[1]
Melting Point	89-91 °C	[1]
Boiling Point	370 °C	[1]
Flash Point	182.5 ± 18.9 °C	[1]
Density	~1.19 g/cm³ (estimate)	[1]
Water Solubility	Insoluble	Not explicitly stated, but inferred from organic solvent solubility.
Solubility in other solvents	Dioxane: 0.1 g/mL, clear	[1]
Vapor Pressure	2.58E-06 mmHg at 25°C	[1]

Hazard Identification and Classification


2,6-dipyridin-2-ylpyridine is classified as a hazardous substance.[5] The GHS classification is summarized below. It is crucial to understand these hazards before handling the compound.

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 1	H300: Fatal if swallowed[5]
Acute Toxicity, Dermal	Category 2	H310: Fatal in contact with skin[5]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage[5]
Specific target organ toxicity, single exposure	Category 3	H335: May cause respiratory irritation[5]

Signal Word: Danger[1]

Hazard Pictograms:

Safe Handling and Storage

- 5.1. Precautions for Safe Handling:
- Avoid all personal contact, including inhalation of dust.[6]
- Do not get in eyes, on skin, or on clothing.
- Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]
- Wash hands and skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Avoid formation of dust and aerosols.[7]

5.2. Conditions for Safe Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
- Store locked up.[1]
- Store away from incompatible materials and foodstuff containers.[6][7]
- Protect containers against physical damage.[6]

First-Aid Measures

Immediate medical attention is required in case of exposure. First-aiders should protect themselves.

Exposure Route	First-Aid Procedure
Ingestion	IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most). Do not induce vomiting.[1]
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]
Inhalation	Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a doctor.[7][8]

Firefighting and Accidental Release Measures

7.1. Firefighting Measures:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
- Specific Hazards: May emit poisonous fumes, including nitrogen oxides and carbon oxides, under fire conditions.[6]
- Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[7][8]

7.2. Accidental Release Measures:

- Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and inhalation. Avoid contact with the substance. Wear appropriate personal protective equipment.[7]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][8]
- Methods for Cleaning Up: Carefully sweep up, shovel, or use a HEPA-filtered vacuum for dry spills. Place in a suitable, closed container for disposal.[8]

Experimental Protocols

2,6-dipyridin-2-ylpyridine and its derivatives are often synthesized through multi-step procedures. Below are generalized methodologies for common synthetic routes.

8.1. Kröhnke-Type Pyridine Synthesis

This method is a versatile approach for constructing substituted pyridine rings, including the terpyridine framework.[3][9] A common pathway involves the condensation of 2-acetylpyridine with an appropriate aldehyde.[3] A derivative, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, can be synthesized from ethyl picolinate and acetone via a Kröhnke-type reaction.[9][10]

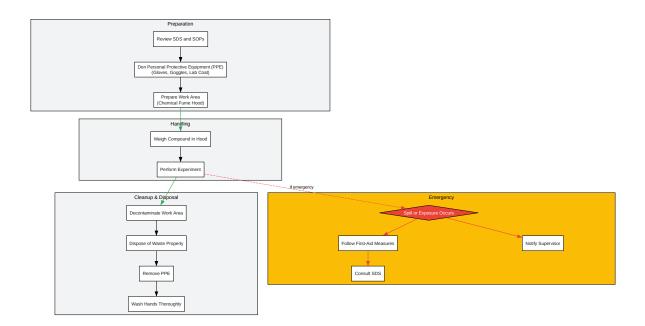
Detailed Methodology for 2,6-di(pyridin-2-yl)pyridin-4(1H)-one Synthesis:[10]

- Step 1: Condensation:
 - React ethyl picolinate and acetone in the presence of a strong base like sodium hydride.

- Optimized molar ratios are ethyl picolinate : acetone : sodium hydride = 2 : 1.1 : 3.
- The reaction is best carried out at 10°C for approximately 8 hours to yield the intermediate 1,5-bis(2'-bipyridyl)pentane-1,3,5-trione.
- Step 2: Cyclization (Ring Formation):
 - The intermediate from Step 1 is then cyclized using a nitrogen source.
 - Ammonium formate has been shown to be the optimal nitrogen source for this step.
 - This two-step process can achieve a total yield of up to 66%.[9][10]
- 8.2. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This method is commonly used to introduce substituents onto a pre-formed terpyridine core.[3] For example, to synthesize a 4'-substituted terpyridine, a 4'-halo-terpyridine is coupled with a suitable boronic acid derivative.[3]

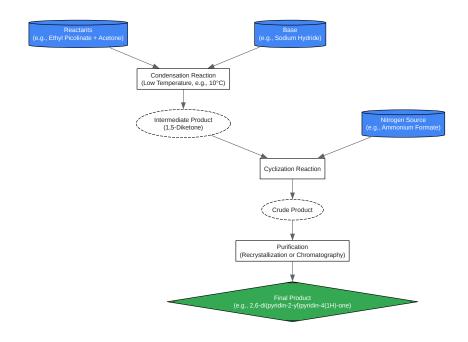
General Methodology:


- A mixture of 4'-bromo-2,2':6',2"-terpyridine, the desired pyridine-4-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).
- The reaction mixture is heated, typically between 80-100°C, under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).[3]
- Upon completion, the mixture is cooled, and the product is extracted using an organic solvent.
- The organic layers are combined, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by column chromatography or recrystallization.

Visualizations

9.1. Laboratory Handling Workflow

The following diagram illustrates the logical workflow for safely handling **2,6-dipyridin-2-ylpyridine** in a laboratory setting.


Click to download full resolution via product page

Caption: Workflow for Safe Laboratory Handling of **2,6-dipyridin-2-ylpyridine**.

9.2. Generalized Synthesis Workflow: Kröhnke-Type Reaction

This diagram outlines the key steps in the synthesis of a **2,6-dipyridin-2-ylpyridine** derivative via a Kröhnke-type reaction.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | 112881-51-3 | Benchchem [benchchem.com]
- 4. Buy 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | 112881-51-3 [smolecule.com]
- 5. 2,2':6',2"-Terpyridine | C15H11N3 | CID 70848 PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. scispace.com [scispace.com]
- 10. journalirjpac.com [journalirjpac.com]
- To cite this document: BenchChem. [safety and handling of 2,6-dipyridin-2-ylpyridine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073702#safety-and-handling-of-2-6-dipyridin-2-ylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com